Hexyl 4-aminobenzoate
Overview
Description
Hexyl 4-aminobenzoate is an organic compound with the molecular formula C13H19NO2. It is an ester derivative of 4-aminobenzoic acid, where the amino group is positioned para to the ester group. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with hexanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the esterification of 4-aminobenzoic acid with hexanol in the presence of an acid catalyst, followed by purification steps such as distillation and recrystallization to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions: Hexyl 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Nitrohexyl benzoate.
Reduction: Hexyl 4-aminobenzyl alcohol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Hexyl 4-aminobenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its local anesthetic properties, similar to other aminobenzoate derivatives.
Industry: Utilized in the production of cosmetics and personal care products for its UV-absorbing properties.
Mechanism of Action
Hexyl 4-aminobenzoate can be compared with other similar compounds such as:
Benzocaine: Another ester of 4-aminobenzoic acid, commonly used as a local anesthetic.
Procaine: A local anesthetic with a similar structure but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action.
Uniqueness: this compound is unique due to its longer alkyl chain, which imparts different solubility and membrane permeability characteristics compared to shorter-chain analogs like benzocaine .
Comparison with Similar Compounds
- Benzocaine
- Procaine
- Tetracaine
- Butamben
- Declopramide
- Metoclopramide
Biological Activity
Hexyl 4-aminobenzoate, a compound with the chemical formula , is an ester derivative of 4-aminobenzoic acid. This compound has gained attention in various fields, particularly in pharmacology and biochemistry, due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its structure, which consists of a hexyl group attached to the amino group of 4-aminobenzoic acid. This modification enhances its lipophilicity, potentially affecting its biological activity and absorption characteristics.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against fungal pathogens such as Candida albicans. Research indicates that formulations containing this compound can disrupt biofilm formation in C. albicans, a significant factor in its virulence and resistance to conventional antifungal therapies.
Case Study: Antifungal Efficacy
A study investigated the efficacy of hexyl aminolevulinate ethosomes (HAL-ES), which include this compound, against C. albicans biofilms. The findings revealed that HAL-ES significantly inhibited biofilm formation at various developmental stages. Key results included:
- Inhibition of Biofilm Formation : HAL-ES demonstrated a substantial reduction in biofilm density compared to control treatments.
- Mechanism of Action : The compound was found to disrupt zinc homeostasis in C. albicans, leading to impaired ribosome biogenesis and protein translation processes .
The mechanism by which this compound exerts its biological activity appears to involve several pathways:
- Disruption of Zinc Homeostasis : As noted in the antifungal studies, this compound affects zinc levels within fungal cells, crucial for various enzymatic functions and structural integrity.
- Inhibition of Hyphal Formation : The compound inhibits the yeast-to-hyphal transition in C. albicans, a critical step in biofilm development and pathogenicity .
- Antimicrobial Spectrum : this compound exhibits broad-spectrum antimicrobial activity against both bacterial and fungal strains, making it a candidate for further therapeutic exploration .
Biological Activity Summary Table
Biological Activity | Effect | Organism/Cell Type | Mechanism |
---|---|---|---|
Antifungal | Inhibits biofilm formation | Candida albicans | Disruption of zinc homeostasis |
Cytotoxicity | Inhibits cell proliferation | Various cancer cell lines | Dual inhibition of specific enzymes |
Antimicrobial | Broad-spectrum activity | Bacterial strains | Disruption of cell membrane integrity |
Research Findings
In addition to antifungal properties, this compound has shown potential cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in nucleotide synthesis suggests a possible role as an anticancer agent.
Detailed Findings from Studies
- Cytotoxic Effects : Research indicates that this compound can inhibit the growth of certain cancer cell lines through mechanisms involving enzyme inhibition.
- Comparative Studies : When compared with classical antifolates, this compound showed similar or enhanced efficacy against folate receptor-expressing cells .
Properties
IUPAC Name |
hexyl 4-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-2-3-4-5-10-16-13(15)11-6-8-12(14)9-7-11/h6-9H,2-5,10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIGKXXCHKVGHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871957 | |
Record name | Hexyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779259 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13476-55-6 | |
Record name | Benzoic acid, 4-amino-, hexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexyl 4-aminobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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